Osimertinib-13CD3 is a stable isotope-labeled derivative of osimertinib, a third-generation epidermal growth factor receptor tyrosine kinase inhibitor. It is primarily used in the treatment of non-small cell lung cancer, particularly in patients with the T790M mutation of the epidermal growth factor receptor. The compound has gained attention due to its specificity and efficacy in targeting resistant mutations that are often associated with poor patient outcomes.
Osimertinib was developed by AstraZeneca and has been extensively studied for its therapeutic potential against various forms of lung cancer. The compound Osimertinib-13CD3, with its stable isotopic labeling, is utilized in pharmacokinetic studies and drug metabolism research to track the compound's behavior in biological systems.
Osimertinib-13CD3 is classified as a pharmaceutical compound under the category of anticancer agents. Specifically, it falls under the subclass of selective epidermal growth factor receptor inhibitors, which are crucial in targeted cancer therapies.
The synthesis of Osimertinib-13CD3 involves several steps that modify the parent compound, osimertinib. The synthetic route typically begins with the preparation of key intermediates through various chemical reactions such as condensation, reduction, and acylation.
These methods ensure that the final product retains the pharmacological properties of osimertinib while allowing for isotopic labeling for analytical purposes .
The molecular structure of Osimertinib-13CD3 can be represented as follows:
The isotopic labeling allows for enhanced detection and quantification in mass spectrometry applications, facilitating pharmacokinetic studies and metabolic profiling .
Osimertinib-13CD3 undergoes various chemical reactions similar to those of its parent compound. Key reactions include:
The use of Osimertinib-13CD3 in metabolic studies allows researchers to differentiate between parent drug and metabolites through mass spectrometry techniques, enhancing understanding of drug disposition and efficacy .
Osimertinib-13CD3 functions by irreversibly binding to the tyrosine kinase domain of the epidermal growth factor receptor. This binding inhibits downstream signaling pathways that promote tumor growth and survival.
Clinical studies have shown significant efficacy in patients with non-small cell lung cancer harboring T790M mutations, demonstrating improved progression-free survival compared to standard therapies .
Relevant analyses often include high-performance liquid chromatography for purity assessment and mass spectrometry for molecular weight confirmation .
Osimertinib-13CD3 is primarily used in research settings for:
The stable isotope-labeled version enhances the accuracy of analytical techniques such as liquid chromatography-tandem mass spectrometry, making it invaluable for clinical research into drug efficacy and safety .
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5